Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine
Brand Name: Vulcanchem
CAS No.: 159330-37-7
VCID: VC16851645
InChI: InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1
SMILES:
Molecular Formula: C16H23N4O9P
Molecular Weight: 446.35 g/mol

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine

CAS No.: 159330-37-7

Cat. No.: VC16851645

Molecular Formula: C16H23N4O9P

Molecular Weight: 446.35 g/mol

* For research use only. Not for human or veterinary use.

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine - 159330-37-7

Specification

CAS No. 159330-37-7
Molecular Formula C16H23N4O9P
Molecular Weight 446.35 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C16H23N4O9P/c1-9(16(24)25)19-15(23)12(20-14(22)8-18-13(21)7-17)6-10-2-4-11(5-3-10)29-30(26,27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H2,26,27,28)/t9-,12-/m0/s1
Standard InChI Key WZIIXCSVISAZAP-CABZTGNLSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN
Canonical SMILES CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)CNC(=O)CN

Introduction

Biological Activity

The biological activity of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine is attributed to its amino acid composition and the presence of the phosphonate group:

  • Antimicrobial Properties:

    • Phosphonated peptides like this compound can inhibit bacterial growth by interfering with cell wall synthesis.

  • Antioxidant Activity:

    • The tyrosine residue contributes to free radical scavenging, enhancing the compound's antioxidant potential.

  • Enzymatic Interactions:

    • Likely interacts with enzymes involved in amino acid metabolism or bacterial cell wall synthesis, potentially inhibiting these processes.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

  • Phosphonate Group:

    • Participates in nucleophilic substitution reactions.

  • Peptide Bonds:

    • Can undergo hydrolysis under specific conditions.

  • Tyrosine Residue:

    • Susceptible to oxidation, which may lead to the generation of reactive oxygen species (ROS).

Synthesis

The synthesis of Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine typically involves:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Amino acids are sequentially attached to a solid resin.

  • Phosphonate Group Introduction:

    • Reactive intermediates are used to attach the phosphonate group to the tyrosine residue.

This method ensures high purity and yield while allowing for easy purification after each step.

Applications

Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine has potential applications in multiple fields:

  • Biochemistry:

    • As a model compound for studying phosphonated peptides.

  • Pharmacology:

    • Potential therapeutic applications due to its antimicrobial and antioxidant properties.

  • Enzyme Interaction Studies:

    • Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to explore its binding affinity and thermodynamic parameters.

Comparison with Similar Compounds

CompoundPhosphonate GroupAmino Acid CompositionUnique Features
Glycylglycyl-O-phosphono-L-tyrosyl-L-alanineYesGlycine, Tyrosine, AlanineUnique tripeptide with phosphonate
Glycyl-TyrosineNoGlycine, TyrosineSimpler structure
Tyrosyl-Glycyl-GlycineNoTyrosine, GlycineDifferent amino acid arrangement
Phospho-L-AlanineYesAlanineSingle amino acid derivative

The phosphonate group in Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine enhances its biological activity compared to simpler analogs.

Future Research Directions

Further studies could focus on:

  • Exploring its therapeutic potential as an antimicrobial or antioxidant agent.

  • Investigating its interactions with specific enzymes or receptors using computational modeling and experimental techniques.

  • Developing derivatives with enhanced stability or activity for pharmaceutical applications.

By leveraging its unique structure and reactivity, Glycylglycyl-O-phosphono-L-tyrosyl-L-alanine holds promise for advancing biochemical and pharmacological research.

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